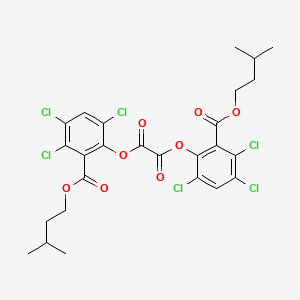

Bis(2,4,5-trichloro-6-i-pentoxycarbonylphenyl) oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bis(2,4,5-trichloro-6-i-pentoxycarbonylphenyl) oxalate: is an organic compound with the formula (C5H11O2CC6HCl3O)2C2O2. It is a white solid classified as a diester of oxalic acid. This compound is known for its role as an active ingredient in chemiluminescence, particularly in glowsticks .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bis(2,4,5-trichloro-6-i-pentoxycarbonylphenyl) oxalate can be synthesized by reacting 2-carbopentoxy-3,5,6-trichlorophenol with oxalyl chloride. The reaction typically involves the following steps:

Reactants: 2-carbopentoxy-3,5,6-trichlorophenol and oxalyl chloride.

Conditions: The reaction is carried out in an organic solvent such as diethyl phthalate or ethyl acetate.

Industrial Production Methods: The industrial production of this compound involves a series of steps including inflation, feeding, pressurizing, mixing, reacting, heat preserving, discharging, and decompressing and drying. The process utilizes equipment such as a feeding kettle, diaphragm pump, reaction kettle, filter press, distillation still, and vacuum pump .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Bis(2,4,5-trichloro-6-i-pentoxycarbonylphenyl) oxalate undergoes oxidation reactions, particularly in the presence of hydrogen peroxide.

Decomposition: The compound decomposes to form 1,2-dioxetanedione, which is responsible for the chemiluminescence observed in glowsticks.

Common Reagents and Conditions:

Hydrogen Peroxide: Used as an oxidizing agent.

Organic Solvents: Diethyl phthalate, ethyl acetate, etc.

Fluorescent Dyes: Various dyes are used to produce different colors of light.

Major Products:

1,2-Dioxetanedione: A key product formed during the decomposition of this compound.

Aplicaciones Científicas De Investigación

Chemistry:

Chemiluminescence: Widely used in glowsticks and other chemiluminescent devices.

Biology and Medicine:

Detection Methods: Utilized in liquid phase analysis as a chemiluminescent dye.

Industry:

Safety Demonstrations: Used in educational demonstrations to study reaction kinetics and chemiluminescence.

Mecanismo De Acción

The mechanism of action of Bis(2,4,5-trichloro-6-i-pentoxycarbonylphenyl) oxalate involves its decomposition in the presence of hydrogen peroxide. This reaction produces 1,2-dioxetanedione, which subsequently decomposes to emit light. The reaction rate is pH-dependent, with slightly alkaline conditions producing brighter light .

Comparación Con Compuestos Similares

Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate:

Bis(2-carbopentyloxy-3,5,6-trichlorophenyl) oxalate: A peroxyoxalate-based material used as a chemiluminescent dye.

Uniqueness: Bis(2,4,5-trichloro-6-i-pentoxycarbonylphenyl) oxalate is unique due to its specific structure and the brightness of the chemiluminescence it produces. The presence of the pentoxycarbonyl group enhances its solubility in organic solvents, making it highly efficient in producing strong chemiluminescent light .

Propiedades

Fórmula molecular |

C26H24Cl6O8 |

|---|---|

Peso molecular |

677.2 g/mol |

Nombre IUPAC |

bis[3,4,6-trichloro-2-(3-methylbutoxycarbonyl)phenyl] oxalate |

InChI |

InChI=1S/C26H24Cl6O8/c1-11(2)5-7-37-23(33)17-19(31)13(27)9-15(29)21(17)39-25(35)26(36)40-22-16(30)10-14(28)20(32)18(22)24(34)38-8-6-12(3)4/h9-12H,5-8H2,1-4H3 |

Clave InChI |

IXPBBMANVMGMBD-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CCOC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)C(=O)OCCC(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11814078.png)

![[2-[(R)-(3-chlorophenyl)-[(3R)-piperidin-3-yl]methoxy]ethyl-methoxycarbonylamino] 2,2,2-trifluoroacetate](/img/structure/B11814093.png)